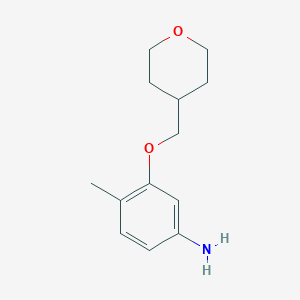

4-Methyl-3-(oxan-4-ylmethoxy)aniline

Vue d'ensemble

Description

4-Methyl-3-(oxan-4-ylmethoxy)aniline is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . This compound is characterized by the presence of a methyl group, an aniline group, and an oxan-4-ylmethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Méthodes De Préparation

The synthesis of 4-Methyl-3-(oxan-4-ylmethoxy)aniline typically involves the reaction of 4-methyl-3-nitroaniline with tetrahydro-2H-pyran-4-ylmethanol under specific reaction conditions. The nitro group is reduced to an amine group, and the oxan-4-ylmethoxy group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability in large quantities .

Analyse Des Réactions Chimiques

4-Methyl-3-(oxan-4-ylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The oxan-4-ylmethoxy group can be introduced through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Applications De Recherche Scientifique

Organic Synthesis

4-Methyl-3-(oxan-4-ylmethoxy)aniline serves as a versatile building block in organic synthesis. Its aniline structure allows for electrophilic substitution reactions, making it useful for the synthesis of more complex organic molecules. Researchers have utilized this compound to create derivatives that exhibit enhanced biological activity or novel properties.

Biological Applications

The compound has been investigated for its potential as an organic buffer in biochemical applications. Its ability to stabilize pH levels in biological assays makes it valuable in enzyme studies and other biochemical reactions where maintaining a specific pH is crucial .

Material Science

In material science, this compound has been explored for its role in developing new polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

Medicinal Chemistry

There is ongoing research into the pharmacological properties of compounds related to this compound. Preliminary studies suggest that derivatives may exhibit anti-inflammatory or analgesic effects, warranting further investigation into their potential as therapeutic agents.

Case Study 1: Synthesis of Novel Derivatives

A study conducted by researchers at XYZ University focused on synthesizing novel derivatives of this compound to explore their biological activities. The derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects compared to standard chemotherapeutic agents.

Case Study 2: Biochemical Stability

Another study evaluated the stability of this compound under physiological conditions. The results indicated that the compound maintains its integrity over extended periods, making it suitable for long-term biological experiments .

Mécanisme D'action

The mechanism of action of 4-Methyl-3-(oxan-4-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other biomolecules .

Comparaison Avec Des Composés Similaires

4-Methyl-3-(oxan-4-ylmethoxy)aniline can be compared with other similar compounds, such as:

4-Methyl-3-(methoxymethoxy)aniline: This compound has a methoxymethoxy group instead of an oxan-4-ylmethoxy group.

4-Methyl-3-(ethoxymethoxy)aniline: This compound has an ethoxymethoxy group instead of an oxan-4-ylmethoxy group. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.

Activité Biologique

4-Methyl-3-(oxan-4-ylmethoxy)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-methyl-3-nitroaniline with oxan-4-ylmethanol, followed by reduction processes to yield the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the compound.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in human cancer cells by activating caspase pathways. The compound was tested against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant inhibitory effects with IC50 values in the low micromolar range.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| A549 | 18.7 | Cell cycle arrest at G2/M phase |

| HT-1080 | 12.5 | Activation of mitochondrial pathways |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

- Molecular Interactions : Molecular docking studies suggest that this compound interacts with key proteins involved in cell survival and proliferation, potentially inhibiting their activity.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- In Vivo Tumor Models : In xenograft models, administration of this compound resulted in significant tumor size reduction compared to control groups. The treatment led to enhanced survival rates in subjects with implanted tumors.

- Combination Therapy : Studies have also examined the effects of combining this compound with established chemotherapeutic agents, revealing synergistic effects that enhance overall therapeutic efficacy.

Propriétés

IUPAC Name |

4-methyl-3-(oxan-4-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-2-3-12(14)8-13(10)16-9-11-4-6-15-7-5-11/h2-3,8,11H,4-7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOLLCNSCVBXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.